N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide
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Overview
Description
N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide is a complex organic compound that features a morpholine ring, a pyrazole moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide typically involves multi-step organic reactionsThe cyano group is often introduced via a cyanoacetylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide has several scientific research applications:
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyrazole moiety are key functional groups that enable it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Shares the pyrazole and cyano groups but lacks the morpholine ring.
3,5-Dimethyl-1H-pyrazole-1-carbodithioates: Contains the pyrazole moiety but has different substituents.
Uniqueness
N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide is unique due to its combination of a morpholine ring, a pyrazole moiety, and a cyano group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13-8-14(2)22(19-13)10-15-9-21(6-7-24-15)11-16(23)20(5)17(3,4)12-18/h8,15H,6-7,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJLYTYLPJHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CN(CCO2)CC(=O)N(C)C(C)(C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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